MEK inhibitor

Descripción general

Descripción

Los inhibidores de MEK son una clase de compuestos químicos que inhiben la actividad de las enzimas quinasa de proteína cinasa activada por mitógeno, específicamente MEK1 y MEK2 . Estas enzimas desempeñan un papel crucial en la vía de señalización MAPK/ERK, que a menudo está hiperactiva en varios cánceres . Los inhibidores de MEK se utilizan para dirigirse a esta vía, inhibiendo así la proliferación celular e induciendo la apoptosis en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de los inhibidores de MEK implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Por ejemplo, la síntesis de selumetinib, un inhibidor selectivo de MEK1, implica los siguientes pasos :

Formación de la estructura central: La estructura central del selumetinib se sintetiza mediante una serie de reacciones, que incluyen la sustitución nucleofílica y la ciclación.

Modificaciones de grupos funcionales: Se introducen varios grupos funcionales en la estructura central mediante reacciones como la halogenación, la alquilación y la acilación.

Acoplamiento final: El paso final implica el acoplamiento de los intermediarios sintetizados para formar el inhibidor de MEK activo.

Métodos de producción industrial

La producción industrial de inhibidores de MEK suele implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Procesamiento por lotes: Se mezclan y reaccionan grandes cantidades de reactivos en reactores por lotes.

Procesamiento de flujo continuo: Los reactivos se alimentan continuamente a un reactor y los productos se extraen continuamente, lo que permite una producción más eficiente.

Purificación: El producto final se purifica utilizando técnicas como la cristalización, la cromatografía y la recristalización para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de reacciones

Los inhibidores de MEK experimentan varias reacciones químicas, que incluyen:

Oxidación: Los inhibidores de MEK pueden experimentar reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro de los inhibidores de MEK en sus formas reducidas.

Sustitución: Las reacciones de sustitución implican el reemplazo de un grupo funcional por otro, modificando la estructura química del inhibidor.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de los inhibidores de MEK incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Agentes sustituyentes: Halogenos, haluros de alquilo, cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del inhibidor de MEK original, cada uno con posibles actividades y propiedades biológicas diferentes.

Aplicaciones Científicas De Investigación

Key Applications in Cancer Therapy

-

Monotherapy for Specific Cancers

- Melanoma : Selumetinib (AZD6244) has shown efficacy as a monotherapy for patients with BRAF-mutant melanoma. Clinical trials have demonstrated significant tumor reduction in some patients .

- Lung Cancer : MEK inhibitors like trametinib have been evaluated for non-small cell lung cancer (NSCLC), particularly in cases with specific genetic mutations .

-

Combination Therapies

- Targeted Combinations : The combination of dabrafenib (a BRAF inhibitor) and trametinib has been approved for the treatment of metastatic melanoma, showing improved outcomes compared to monotherapies . Ongoing trials are exploring combinations with other targeted therapies and immunotherapies to enhance efficacy.

- SHP2 Inhibition : RMC-4630, a SHP2 inhibitor, is being studied in combination with cobimetinib (a MEK inhibitor) to target tumors with RAS mutations. Preliminary results indicate potential benefits in enhancing treatment responses .

- Preclinical Studies

Case Studies

Challenges and Future Directions

Despite the promise shown by MEK inhibitors, challenges remain:

- Resistance Mechanisms : Tumors can develop resistance to MEK inhibition through various mechanisms, including upregulation of alternative pathways .

- Adverse Effects : Common side effects include rash, diarrhea, and fatigue; careful management is required during treatment .

Future research is focused on understanding resistance mechanisms better and identifying biomarkers that predict response to MEK inhibitors. Ongoing clinical trials are crucial for expanding the therapeutic applications of these agents beyond current indications.

Mecanismo De Acción

Los inhibidores de MEK ejercen sus efectos uniéndose e inhibiendo la actividad de las enzimas MEK1 y MEK2 . Esta inhibición interrumpe la vía de señalización MAPK/ERK, lo que lleva a la inactivación de proteínas aguas abajo como ERK1/2 . Como resultado, la proliferación celular se inhibe y se induce la apoptosis en las células cancerosas . Los inhibidores de MEK son altamente selectivos debido a su capacidad de unirse a un sitio único cerca del bolsillo de unión a ATP de las enzimas MEK .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a los inhibidores de MEK incluyen:

Inhibidores de BRAF: Se dirigen a la enzima BRAF en la vía MAPK/ERK.

Inhibidores de ERK: Se dirigen a las enzimas ERK aguas abajo de MEK.

Inhibidores de PI3K: Se dirigen a la enzima PI3K en una vía de señalización paralela.

Singularidad de los inhibidores de MEK

Los inhibidores de MEK son únicos en su capacidad de dirigirse específicamente a las enzimas MEK1 y MEK2, lo que proporciona un alto grado de selectividad y eficacia en la inhibición de la vía MAPK/ERK . Esta especificidad permite el tratamiento eficaz de cánceres con mutaciones en la vía RAS/RAF/MEK/ERK, reduciendo la probabilidad de efectos fuera del objetivo y mejorando los resultados de los pacientes .

Actividad Biológica

MEK inhibitors are a class of targeted therapies that inhibit the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 enzymes. These inhibitors have gained prominence in cancer treatment, particularly for tumors with mutations in the BRAF or RAS genes. This article explores the biological activity of MEK inhibitors, focusing on their mechanisms of action, clinical efficacy, resistance mechanisms, and case studies.

MEK inhibitors function by blocking the phosphorylation and activation of MEK1/2, which are critical components of the MAPK signaling pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, these drugs effectively reduce the activation of ERK1/2, a downstream effector that promotes tumor growth.

- Allosteric Inhibition : Many MEK inhibitors, such as trametinib and cobimetinib, act as allosteric inhibitors, inducing conformational changes that prevent MEK activation without competing with ATP binding. This mechanism offers specificity and reduces off-target effects associated with ATP-competitive inhibitors .

Clinical Efficacy

MEK inhibitors have shown varying degrees of success across different cancer types. Below is a summary table detailing some prominent MEK inhibitors, their targets, indications, and clinical phases:

| MEK Inhibitor | Target | IC50 (nM) | Indications | Company | Clinical Phase |

|---|---|---|---|---|---|

| CI-1040 | MEK1/2 | 2.3 | Breast cancer, colorectal cancer | Pfizer | Phase II |

| PD0325901 | MEK1/2 | 0.33 | Melanoma, colorectal cancer | Pfizer | Phase II |

| Selumetinib | MEK1 | 14 | Melanoma, NSCLC | AstraZeneca | Phase III |

| Trametinib | MEK1/2 | 0.7-14.9 | Melanoma | Novartis | Approved |

| Cobimetinib | MEK1/2 | 5 | Advanced melanoma | Genentech | Approved |

Case Studies

- Cobimetinib in Advanced Melanoma : Cobimetinib has been utilized in combination with vemurafenib for patients with BRAF V600E mutation-positive melanoma. A study involving 102 cell lines correlated drug response with gene expression profiles, revealing significant predictive biomarkers for treatment response .

- Trametinib in Glioblastoma : Research demonstrated that trametinib promotes neuronal differentiation in glioblastoma cells, leading to increased apoptosis and reduced tumor growth in xenograft models. The study highlighted upregulation of neurogenesis-related genes following treatment .

- Rechallenge with BRAF/MEK Inhibitors : A case report detailed patients who benefited from rechallenging with BRAF and MEK inhibitors after initial progression. One patient achieved stable disease over three months with manageable adverse effects .

Resistance Mechanisms

Despite their efficacy, resistance to MEK inhibitors poses a significant challenge. Several mechanisms have been identified:

- Mutations in Downstream Effectors : Tumors may develop mutations in downstream signaling components such as ERK that allow continued signaling despite MEK inhibition.

- Activation of Alternative Pathways : Cancer cells can activate compensatory pathways (e.g., PI3K/Akt) to bypass the inhibited MAPK pathway .

- Phenotypic Plasticity : Some tumors exhibit phenotypic changes that enable them to adapt to therapy, often resulting in heterogeneous responses within the same tumor.

Propiedades

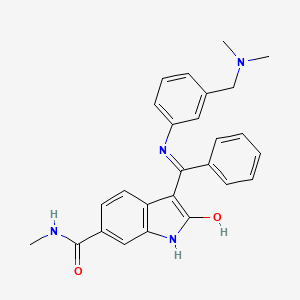

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPICVLXBXZXYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634604 | |

| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334951-92-7 | |

| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.